Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate
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Description
Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.519. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, the structural components similar to Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate have been explored for their potential as therapeutic agents. Studies have focused on developing PPARgamma agonists, which are relevant for treating conditions like diabetes and obesity. For instance, compounds with a phenyl alkyl ether moiety, similar in complexity to the given chemical structure, have been optimized for increased solubility and PPARgamma agonistic activity, indicating their potential for therapeutic applications (Collins et al., 1998).
Antimicrobial Studies
The antimicrobial properties of benzoxazole derivatives, which share structural similarities with the given chemical, have been investigated, showing promising activity against various pathogens. For example, novel benzoxazole compounds demonstrated significant antimicrobial activities against Pseudomonas aeruginosa, suggesting their potential as antimicrobial agents (Temiz-Arpaci et al., 2021).
Synthetic Chemistry
In the field of synthetic chemistry, researchers have developed methods for synthesizing benzoxazolones, a core structure that is part of the chemical . These methods provide insights into the versatility and reactivity of such compounds, potentially aiding in the synthesis of related structures for various applications (Maleski et al., 1991).
Properties
IUPAC Name |
phenyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c30-26(33-22-9-5-2-6-10-22)27-18-23(20-11-12-24-25(17-20)32-19-31-24)29-15-13-28(14-16-29)21-7-3-1-4-8-21/h1-12,17,23H,13-16,18-19H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOSQZNFNWEPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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